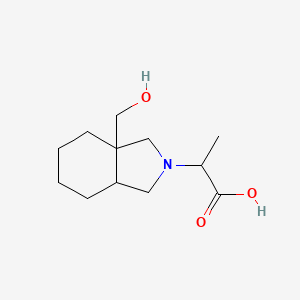
2-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propanoic acid
Vue d'ensemble
Description
2-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propanoic acid is a chemical compound . Its molecular formula is C13H23NO3 .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not provided in the search results .Applications De Recherche Scientifique
Biotechnological Routes from Biomass
Lactic acid, a vital hydroxycarboxylic acid, is industrially produced by fermenting sugars present in biomass. It serves as a precursor for various chemicals such as pyruvic acid, acrylic acid, and lactate ester, highlighting its potential in green chemistry. Biotechnological routes offer a sustainable approach to producing these valuable chemicals from lactic acid, suggesting an indirect relevance to the study of similar compounds including 2-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propanoic acid for its potential applications in the synthesis of biodegradable polymers and green chemistry (Gao, Ma, & Xu, 2011).
Reactive Extraction of Carboxylic Acids
The efficiency of separating carboxylic acids from aqueous solutions using organic solvents and supercritical fluids demonstrates the importance of carboxylic acid derivatives in industrial applications. Supercritical CO2, in particular, is highlighted for its environmentally benign properties, suggesting that similar methods could be applied to the extraction and application of compounds like this compound in various industrial processes (Djas & Henczka, 2018).
Applications in Drug Synthesis
Levulinic acid, derived from biomass, demonstrates the utility of carboxylic acid derivatives in the synthesis of drugs. This highlights the potential of using this compound in medicinal chemistry, especially considering its structural uniqueness and the possibility of serving as a precursor or intermediate in drug synthesis processes (Zhang et al., 2021).
Fermentation Process Development
The production of medium-chain-length poly-3-hydroxyalkanoates (MCL-PHAs) through fermentation underlines the significance of utilizing specific carbon sources for biopolymer production. This research avenue suggests potential applications for this compound in the development of new biopolymers, given its unique structure and potential as a feedstock (Sun, Ramsay, Guay, & Ramsay, 2007).
Analytical Methods in Antioxidant Activity
The critical review of methods used to determine antioxidant activity underscores the importance of understanding the chemical properties and activities of compounds. This knowledge is crucial for assessing the potential of this compound as an antioxidant, suggesting avenues for further research in this area (Munteanu & Apetrei, 2021).
Propriétés
IUPAC Name |
2-[7a-(hydroxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindol-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-9(11(15)16)13-6-10-4-2-3-5-12(10,7-13)8-14/h9-10,14H,2-8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCUAPAPXPBQPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CC2CCCCC2(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


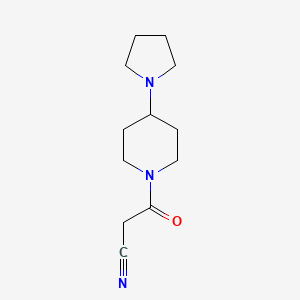

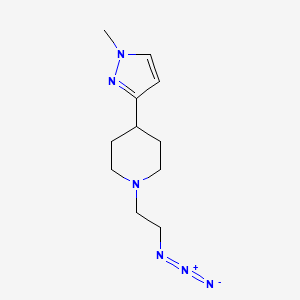
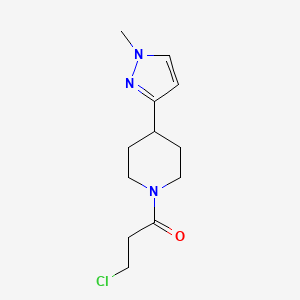
![5-(2-Azidoethyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1478790.png)
![2-chloro-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)ethan-1-one](/img/structure/B1478791.png)





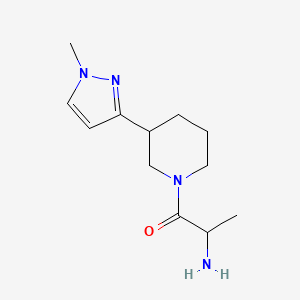
![3-(6-Chloropyrimidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1478802.png)
![(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)(piperidin-4-yl)methanone](/img/structure/B1478803.png)
